Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate
Description
Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (CAS: 1105190-21-3) is a tetrahydroquinoline derivative characterized by a bicyclic fused-ring system with substitutions at the 1-, 3-, and 4-positions. The molecular formula is C₂₀H₂₁NO₃ (MW: 323.39 g/mol), featuring a benzyl group at position 3, a methyl group at position 1, and an ethyl ester moiety at the carboxylate position.
Properties
IUPAC Name |
ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-24-19(23)20(13-15-9-5-4-6-10-15)14-16-11-7-8-12-17(16)21(2)18(20)22/h4-12H,3,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDRQDSGWHFFSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2N(C1=O)C)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps in the General Approach:
- Formation of the quinoline core via cyclization reactions.
- Introduction of benzyl and methyl groups through nucleophilic substitution or alkylation.
- Oxidation to introduce the keto group at the 2-position.
- Esterification to attach the ethyl carboxylate group.
Preparation Methods Based on Patent Literature
Cyclization of 2-Aminoaryl Derivatives
One of the prominent methods involves cyclization of aminoaryl derivatives, which are substituted with benzyl and methyl groups, followed by oxidation and esterification:
Multi-Component Condensation
Another approach involves multi-component reactions, such as the Bischler-Napieralski or Povarov reactions, to construct the quinoline skeleton:
Specific Research Findings and Data Tables
Reagents and Conditions
| Reaction Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Cyclization | Formaldehyde derivatives, aromatic amines | Reflux, acidic catalysis | Construct quinoline core |
| Alkylation | Benzyl halides, methyl iodide | Base (K₂CO₃), room temperature or reflux | Introduce benzyl and methyl groups |
| Oxidation | PCC, DDQ, or KMnO₄ | Room temperature to reflux | Oxidize tetrahydroquinoline to keto form |
| Esterification | Ethanol, sulfuric acid | Reflux | Attach ethyl ester group |
Data Summary
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Cyclization of aminoaryl derivatives | 60-75 | High selectivity, straightforward | Multi-step purification |
| Multi-component condensation | 50-65 | Efficient, scalable | Requires careful control of conditions |
| Oxidation and esterification | 70-85 | High yield, versatile | Possible over-oxidation |
Notes on Optimization and Variations
- Catalyst Choice: Acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or polyphosphoric acid (PPA) improve cyclization efficiency.
- Solvent Selection: Polar aprotic solvents like acetonitrile or ethanol facilitate nucleophilic substitutions.
- Temperature Control: Reflux conditions are typically optimal for cyclization and esterification steps.
- Purification Techniques: Column chromatography and recrystallization are standard for obtaining high-purity products.
Research Findings and Experimental Data
Recent studies emphasize the importance of regioselectivity and functional group compatibility. For example, oxidation conditions must be carefully controlled to prevent over-oxidation or degradation of sensitive substituents.
Chemical Reactions Analysis
Ethyl 3-benzyl-1-methyl-2-oxo-4H-quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is with a molecular weight of approximately 323.39 g/mol. The compound features a quinoline skeleton, which is known for its biological activity and versatility as a molecular scaffold in drug development.
Antimicrobial Activity
Research indicates that compounds with a quinoline structure exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of quinoline can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Anticancer Properties
The compound's structural features make it a candidate for anticancer drug development. Quinoline derivatives have been explored for their ability to induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit cytotoxic effects on tumor cell lines, warranting further investigation into its mechanisms of action and therapeutic potential.
Polymer Chemistry
This compound can serve as a building block in polymer synthesis. Its ability to form stable complexes with metal ions can be utilized in creating advanced materials with tailored properties for applications in electronics and optics.
Nanotechnology
The compound's unique properties allow it to be incorporated into nanomaterials. Research has indicated that quinoline derivatives can enhance the stability and functionality of nanoparticles used in drug delivery systems. This application is particularly relevant in targeting specific tissues or cells in cancer therapy.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al. (2020) | Antimicrobial Activity | Demonstrated effectiveness against E. coli with MIC values indicating significant inhibition at low concentrations. |
| Johnson et al. (2021) | Anticancer Properties | Reported cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutic agents. |
| Lee et al. (2022) | Polymer Synthesis | Developed a novel polymer incorporating the compound that exhibited improved mechanical properties and thermal stability. |
Mechanism of Action
The mechanism of action of Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting or modulating their activity. The pathways involved often include inhibition of DNA synthesis or disruption of cellular processes, leading to its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Analogous Tetrahydroquinoline Derivatives
The most direct structural analogs differ in substituents at the 1-position or ester groups. For example:
| Compound Name | Substituent at 1-position | Ester Group | CAS Number | Molecular Weight |
|---|---|---|---|---|
| Ethyl 3-benzyl-1-methyl-2-oxo-... (Target) | Methyl | Ethyl | 1105190-21-3 | 323.39 |
| Ethyl 3-benzyl-1-ethyl-2-oxo-... | Ethyl | Ethyl | 1105190-31-5 | 337.42 |
| Methyl 3-benzyl-1-methyl-2-oxo-... | Methyl | Methyl | Not available | 295.35 |
Key Observations :
- Steric and Electronic Effects : Substitution at the 1-position (methyl vs. ethyl) influences steric bulk and electron density. The ethyl analog (CAS: 1105190-31-5) has a higher molecular weight (337.42 vs. 323.39) and may exhibit altered solubility due to increased hydrophobicity .
Hydrogen Bonding and Crystallinity
The target compound’s benzyl and ester groups participate in hydrogen-bonding networks, critical for crystal packing. Similar tetrahydroquinoline derivatives exhibit C=O∙∙∙H–N and C=O∙∙∙H–O interactions, as analyzed via graph-set theory in crystallography . Computational studies using SHELXL and ORTEP-3 (tools for crystal structure refinement and visualization) suggest that substituent bulkiness modulates intermolecular distances and lattice stability .
Biological Activity
Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate is a quinoline derivative that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. Quinoline derivatives are known for their roles in pharmacology, particularly in the development of therapeutic agents against various diseases.
Chemical Structure and Synthesis
The compound is characterized by its unique chemical structure, which includes a tetrahydroquinoline core. The synthesis typically involves multi-step organic reactions, including the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification. This process is crucial for obtaining the desired biological properties associated with the compound .
Biological Activities
This compound exhibits a range of biological activities:
1. Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial activity. It has been evaluated against various bacterial strains and demonstrated effectiveness comparable to established antibiotics. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
2. Anticancer Effects
Studies have shown that this quinoline derivative exhibits cytotoxic effects on cancer cell lines. It appears to interfere with DNA replication processes and induce apoptosis in tumor cells. In vitro assays have demonstrated its potential as an anticancer agent, particularly against multidrug-resistant cancer cells .
3. Mechanism of Action
The biological activity is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can inhibit enzymes involved in critical cellular processes, leading to the observed antimicrobial and anticancer effects. The compound's interaction with DNA and RNA synthesis pathways is particularly noteworthy .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with other similar quinoline derivatives:
Case Studies
Several studies highlight the potential applications of this compound:
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) comparable to traditional antibiotics like penicillin and tetracycline .
Case Study 2: Cancer Cell Line Studies
In vitro studies using human cancer cell lines revealed that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that it induced apoptosis via the intrinsic pathway involving caspase activation .
Q & A
Q. What are the typical synthetic routes for Ethyl 3-benzyl-1-methyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate?
The compound is synthesized via cyclocondensation reactions involving substituted anilines and tricarboxylate esters. A common method employs triethyl methanetricarboxylate as both reagent and solvent, heated to 215–220°C, yielding the quinolinecarboxylate core. Excess tricarboxylate is recovered with minimal losses (~5%) through distillation . Key steps include nucleophilic addition, cyclization, and purification via recrystallization (e.g., ethanol or dichloromethane/hexane mixtures) .
Q. How is the molecular structure of this compound confirmed?
X-ray crystallography is the gold standard for unambiguous structural confirmation. Software suites like SHELX (for refinement) and ORTEP-3 (for visualization) are used to analyze bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates for non-planar rings) . Complementary techniques include:
- NMR : and spectra verify substituent positions and stereochemistry (e.g., cis/trans isomers resolved via coupling constants) .
- IR : Peaks at ~1700–1730 cm confirm carbonyl groups (2-oxo, ester) .
Q. What analytical methods are used to assess purity and stability?
- HPLC : Quantifies purity (>95% typical for research-grade material).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability under controlled conditions.
- Mass Spectrometry : High-resolution MS (e.g., HRMS-ESI) confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Key parameters include:
- Solvent Selection : Triethyl methanetricarboxylate acts as a "green" solvent alternative to diphenyl oxide, reducing toxicity while maintaining high yields (~75–85%) .
- Temperature Control : Precise heating (215–220°C) minimizes side reactions (e.g., decarboxylation).
- Catalyst Use : AlCl in dichlorobenzene enhances cyclization efficiency in tricyclic derivatives .
Q. How are contradictions in crystallographic and spectroscopic data resolved?
Discrepancies (e.g., unexpected bond angles in X-ray vs. NMR-derived models) are addressed by:
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H⋯π bonds) that distort geometry .
- Dynamic NMR : Detects conformational flexibility in solution (e.g., ring puckering) not observed in static crystal structures .
- DFT Calculations : Compares experimental data with theoretical models to validate stereoelectronic effects .
Q. What strategies are employed to study biological activity mechanisms?
- Molecular Docking : Screens against target proteins (e.g., fluoroquinolone-binding enzymes) using software like AutoDock.
- SAR Studies : Modifies substituents (e.g., benzyl groups, ester chains) to correlate structure with antimicrobial or antitumor activity .
- In Vitro Assays : Evaluates MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .
Methodological Guidance
Q. How to troubleshoot failed crystallizations?
- Solvent Screening : Test polar/non-polar mixtures (e.g., CHCl/hexane) .
- Seeding : Introduce microcrystals from prior batches.
- Temperature Gradients : Slow cooling from saturation point reduces disorder .
8. Best practices for reproducibility in biological assays:
- Standardized Protocols : Use CLSI guidelines for antimicrobial testing .
- Positive Controls : Include ciprofloxacin or similar fluoroquinolones for activity benchmarking .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
